molecular formula C16H19N B14132441 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-4-amine CAS No. 275795-17-0

3-(1,1-Dimethylethyl)(1,1'-biphenyl)-4-amine

Cat. No.: B14132441
CAS No.: 275795-17-0
M. Wt: 225.33 g/mol
InChI Key: WPMXTWXWDXNAIT-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted biphenyl compounds.

Scientific Research Applications

3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core provides a rigid structure that can interact with hydrophobic regions of proteins or cell membranes, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dimethylethyl)-1,1’-biphenyl
  • [1,1’-Biphenyl]-2-ol, 3-(1,1-dimethylethyl)-

Uniqueness

3-(1,1-Dimethylethyl)(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl group and the amine group on the biphenyl core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

275795-17-0

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-tert-butyl-4-phenylaniline

InChI

InChI=1S/C16H19N/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3

InChI Key

WPMXTWXWDXNAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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